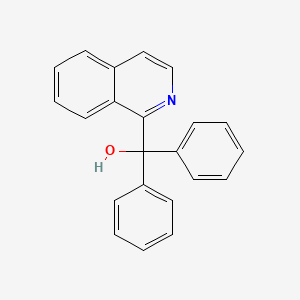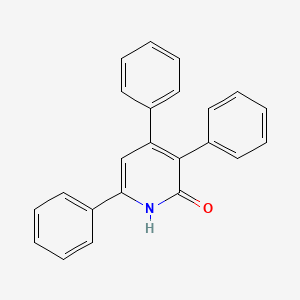
3,4,6-triphenyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Triphenyl-1H-pyridin-2-one is a heterocyclic compound characterized by a pyridinone core substituted with three phenyl groups at positions 3, 4, and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-triphenyl-1H-pyridin-2-one typically involves the cyclization of chalcones with appropriate reagents. One common method involves the reaction of 1,3-diarylated-2-propen-1-ones (chalcones) with ammonium acetate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a Michael addition followed by cyclization and dehydration to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Triphenyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives with various functional groups.
Reduction: Dihydropyridinone derivatives.
Substitution: Functionalized pyridinone derivatives with diverse substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3,4,6-Triphenyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,4,6-triphenyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological effects. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridine
Uniqueness
3,4,6-Triphenyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3298-23-5 |
|---|---|
Molekularformel |
C23H17NO |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3,4,6-triphenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C23H17NO/c25-23-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)16-21(24-23)18-12-6-2-7-13-18/h1-16H,(H,24,25) |
InChI-Schlüssel |
VIDJMJHJCHNDFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
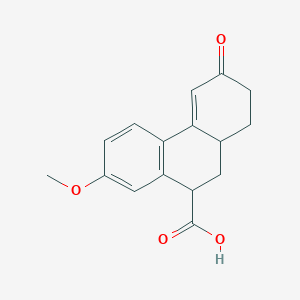
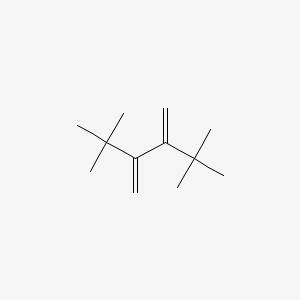
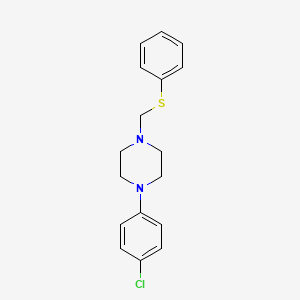
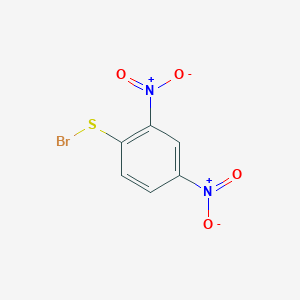
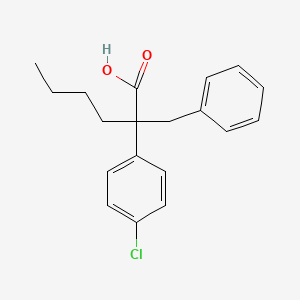

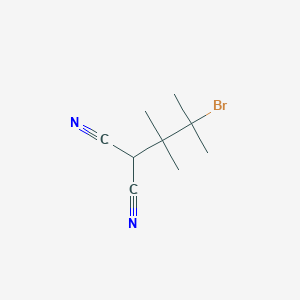

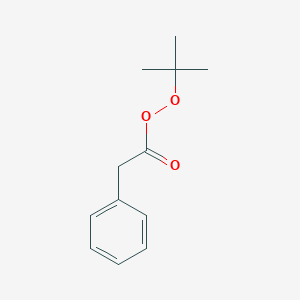
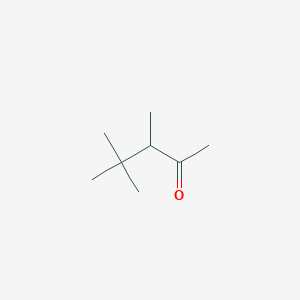
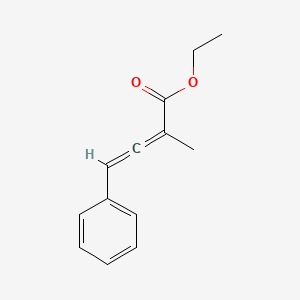
phosphaniumolate](/img/structure/B14736337.png)
